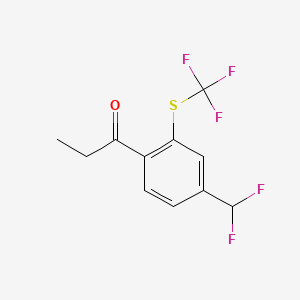

1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

描述

1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a difluoromethyl (-CF₂H) group at the para position and a trifluoromethylthio (-SCF₃) group at the ortho position of the phenyl ring. The structural formula is C₁₁H₉F₅OS, with a molecular weight of 284.25 g/mol (calculated).

The difluoromethyl group enhances metabolic stability and lipophilicity, while the trifluoromethylthio group contributes to strong electron-withdrawing effects, which may improve binding affinity in biological targets . Such fluorinated analogs are often explored in medicinal chemistry for their resistance to oxidative degradation and improved bioavailability compared to non-fluorinated counterparts .

属性

分子式 |

C11H9F5OS |

|---|---|

分子量 |

284.25 g/mol |

IUPAC 名称 |

1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H9F5OS/c1-2-8(17)7-4-3-6(10(12)13)5-9(7)18-11(14,15)16/h3-5,10H,2H2,1H3 |

InChI 键 |

JOIRWLHIWBTENW-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=C(C=C1)C(F)F)SC(F)(F)F |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The introduction of fluorine atoms, particularly for the difluoromethyl group, can be achieved by reaction of suitable precursors with alkali metal fluorides (e.g., KF, LiF, NaF) in the presence of phase transfer catalysts such as phosphonium or ammonium salts. This method enables efficient fluorination under relatively mild conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 100 °C to 250 °C.

Detailed Synthetic Procedure Example

Based on the literature, a representative synthetic route for 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one may proceed as follows:

Starting Material Preparation : Begin with a suitably substituted phenyl halide bearing a protected or pre-installed trifluoromethylthio group.

Organometallic Formation : Treat the aryl halide with isopropylmagnesium chloride–LiCl complex in THF at −20 °C to form the corresponding arylmagnesium intermediate.

Ketone Introduction : React the organometallic intermediate with an electrophilic source such as ethyl chloroformate or an acyl chloride derivative to introduce the propanone side chain.

Difluoromethylation : Employ difluoro enol silyl ethers or other difluoromethylating agents to introduce the difluoromethyl group ortho or para to the trifluoromethylthio substituent.

Purification : Purify the product by silica gel chromatography using pentane or pentane/ethyl acetate mixtures, followed by characterization via NMR and HRMS.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or removing oxygen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

科学研究应用

1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can lead to changes in biological activity, making the compound of interest for further study.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one with structurally related compounds, focusing on substituent effects and reported properties:

Key Observations

Difluoromethyl (-CF₂H) offers a balance between hydrophobicity and metabolic stability, unlike the fully fluorinated -CF₃ group, which may overly reduce solubility .

Biological Activity: 4-Substituted cathinones (e.g., 4-MMC, 4-FMC) exhibit stimulant effects via monoamine reuptake inhibition. The target compound’s -SCF₃ group may confer unique binding interactions with neurotransmitter transporters, though empirical data are lacking . Fluorinated analogs like 4-TFM MCAT (2-(methylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one) demonstrate prolonged half-lives due to reduced CYP450-mediated metabolism, suggesting similar advantages for the target compound .

Synthetic Challenges :

- Introducing -SCF₃ requires specialized reagents (e.g., trifluoromethylthiolation agents), unlike simpler halogenation or methoxylation steps used for 4-CMC or Methedrone .

- The difluoromethyl group may necessitate multi-step protection/deprotection strategies, as seen in the synthesis of fluorinated pyrrolo[2,3-d]pyrimidines .

Analytical Detection: UPLC-QTOF-MS methods for 4-substituted cathinones (LOD: 0.5–1 ng/mL) could be adapted for the target compound, though its bulkier substituents (-SCF₃, -CF₂H) may alter retention times and ionization efficiency .

生物活性

1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a difluoromethyl group and a trifluoromethylthio group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various enzymes and receptors.

- Molecular Formula : C11H9F5OS

- Molecular Weight : 284.25 g/mol

- Structural Features : The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymatic activities through mechanisms such as covalent interactions or allosteric modulation. These interactions are facilitated by the electronic effects imparted by the fluorinated substituents, which enhance the compound's reactivity.

Interaction Studies

Research indicates that compounds with similar structures can affect various biological pathways. Interaction studies focus on binding affinities and mechanisms of action, highlighting the potential for this compound in drug development.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(4-(Trifluoromethyl)-3-methylthio)phenyl)propan-2-one | C11H9F5OS | Contains a trifluoromethyl group instead of a difluoromethyl group. |

| 1-(4-(Difluoromethyl)-3-methylthio)phenylpropan-2-one | C11H9F5OS | Different position of the methylthio group affects properties. |

| 1-[3-(Trifluoromethyl)-phenyl]-propan-2-one | C11H9F5O | Lacks the additional sulfur functionality present in the target compound. |

The unique substitution pattern of this compound imparts distinct chemical and biological properties that set it apart from these similar compounds.

Pharmacological Research

In pharmacological research, compounds similar to this compound have been studied for their potential as therapeutic agents. For instance, studies on pyrazole derivatives have shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for rapidly dividing cells such as those found in cancer or viral infections .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of fluorinated compounds. Research has indicated that certain derivatives exhibit significant antifungal activity against various pathogens, suggesting that the structural features of these compounds may enhance their efficacy .

常见问题

Q. How can researchers optimize the synthesis of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one to address challenges in introducing trifluoromethylthio and difluoromethyl groups?

Methodological Answer: Synthesis optimization should focus on sequential functionalization to avoid competing reactions. For the trifluoromethylthio group, nucleophilic substitution using CuSCF₃ or AgSCF₃ under anhydrous conditions is recommended, as these reagents minimize sulfur oxidation. The difluoromethyl group can be introduced via radical difluoromethylation using Zn(SO₂CF₂H)₂·DMAP or electrophilic substitution with ClCF₂H precursors. Monitoring intermediates via LC-MS and adjusting reaction temperatures (e.g., 0–5°C for sulfur incorporation) improves yield. Purification via column chromatography with silica gel (hexane:EtOAc, 9:1) under inert atmosphere prevents degradation .

Q. What spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound, especially the positioning of fluorine and sulfur-containing groups?

Methodological Answer: Use a combination of ¹⁹F NMR (to confirm CF₃ and CF₂H environments) and ¹H-¹³C HSQC (to resolve aromatic proton coupling). X-ray crystallography is essential for unambiguous assignment: collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL. For non-crystalline samples, FT-IR (C=O stretch ~1700 cm⁻¹) and HRMS-ESI (m/z calculated for C₁₁H₈F₅OS: 283.0278) validate molecular composition. Compare experimental bond lengths/angles with DFT-optimized geometries to detect anomalies .

Q. What purification strategies are recommended for isolating this ketone derivative given its potential sensitivity to oxidation or hydrolysis?

Methodological Answer: Employ inert atmosphere (N₂/Ar) during all steps. Use flash chromatography with deoxygenated solvents (e.g., EtOAc treated with molecular sieves). For moisture-sensitive intermediates, replace aqueous workup with solid-phase extraction (C18 cartridges, MeOH:H₂O elution). Recrystallization from dry hexane:CH₂Cl₂ (2:1) at −20°C enhances purity. Monitor for oxidation byproducts (e.g., sulfoxides via TLC, Rf ~0.3 in EtOAc/hexane) .

Advanced Research Questions

Q. How can computational methods like DFT and AIM theory be applied to predict and analyze the electronic environment and non-covalent interactions in this compound?

Methodological Answer: Perform DFT calculations at the B3LYP/6-311++G(d,p) level to model electrostatic potentials and frontier molecular orbitals (FMOs). Use AIM (Atoms in Molecules) theory to quantify intermolecular interactions (e.g., C–H···F or S···π contacts) via electron density topology (∇²ρ(r) > 0 and H(r) < 0 for hydrogen bonds). Compare Hirshfeld surfaces (generated with CrystalExplorer) with experimental X-ray data to validate packing motifs .

Q. What experimental approaches resolve discrepancies between theoretical (DFT) predictions and empirical data regarding molecular geometry or reactivity?

Methodological Answer: For geometric mismatches, re-optimize DFT structures using dispersion-corrected functionals (e.g., ωB97X-D) and solvent effects (PCM model for acetone). If reactivity predictions conflict (e.g., unexpected regioselectivity), conduct kinetic isotopic labeling (e.g., deuterated substrates) or in situ IR spectroscopy to track intermediate formation. Validate computed activation energies with Arrhenius plots from temperature-dependent kinetic studies .

Q. What mechanisms underlie the substitution reactivity of the trifluoromethylthio group under nucleophilic or electrophilic conditions?

Methodological Answer: The SCF₃ group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) at the para position, facilitated by electron-withdrawing CF₂H. For electrophilic attacks, Friedel-Crafts acylation at the ortho position is favored due to steric hindrance from CF₃. Monitor reaction pathways via Hammett plots (σ⁺ values) and characterize intermediates using EPR spectroscopy for radical species .

Q. How should researchers design stability studies to evaluate the compound's degradation under varying pH, temperature, or light exposure?

Methodological Answer: Conduct accelerated stability testing :

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 48 hrs; analyze via HPLC (C18 column, 70:30 MeOH:H₂O).

- Photostability : Expose to UV light (λ = 254 nm) for 24 hrs; quantify degradation products (e.g., sulfoxides) using GC-MS.

- pH stability : Incubate in buffers (pH 1–13) for 72 hrs; track ketone hydrolysis via ¹H NMR (disappearance of δ 2.8–3.2 ppm triplet) .

Q. Which in vitro assays are appropriate for assessing potential antimicrobial activity of this compound, considering structural analogs with bioactivity?

Methodological Answer: Use microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL. For antifungal activity, employ agar diffusion against C. albicans (ATCC 90028). Compare MICs with fluorophenyl ketone analogs (e.g., 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, MIC = 8 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。